3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBERSNDRWIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,9-dioxaspiro[5One common method includes the reaction of a suitable diol with a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods for 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function . The pathways involved often include enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiroacetals with varying oxygen positions and substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis based on the evidence:
Thermodynamic and Spectral Data
Biological Activity
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This structure is significant as it influences the compound's physical and chemical properties, including its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound contributes to its reactivity and biological interactions. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activities. The spirocyclic nature of the compound may enhance its interaction with biological targets due to its three-dimensional conformation.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of neuropharmacology. Preliminary studies suggest that compounds with similar structural features may modulate sigma receptors, which are implicated in various neurological processes. This modulation can influence neurotransmitter release and neuronal excitability, making these compounds potential candidates for treating neurological disorders.
Antimicrobial Properties
Research has indicated that spirocyclic compounds similar to this compound exhibit significant antimicrobial activity. The bromomethyl group enhances the compound's ability to interact with microbial membranes or intracellular targets, potentially leading to cell death or inhibition of growth.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The unique structural features of this compound may contribute to its efficacy against specific cancer cell lines .
Study on Sigma Receptor Modulation
A recent study investigated the interaction of compounds similar to this compound with sigma receptors. The results indicated that these compounds could act as selective ligands for sigma-1 receptors, leading to enhanced neuroprotective effects in models of neurodegeneration. Binding affinity assays demonstrated that modifications to the spirocyclic structure could significantly alter receptor interactions and biological outcomes .
Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .
Data Table: Biological Activity Overview
Q & A
Q. Basic
- ¹H/¹³C NMR : The spirocyclic framework produces distinct splitting patterns. For this compound, the bromomethyl group (CH₂Br) appears as a doublet of doublets (δ 3.4–3.8 ppm) due to coupling with adjacent oxygens and neighboring protons. Spiro carbons (C2 and C9) show deshielded signals at ~95–100 ppm in ¹³C NMR .
- MS : Electron ionization (EI-MS) typically fragments the spiro system, with retro-Diels-Alder cleavage generating ions at m/z 112 (C₅H₈O₂⁺) and m/z 169 (C₇H₁₃O₂Br⁺). High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₅BrO₂⁺: calc. 257.0284) .
What challenges arise in purifying this compound, and how are they mitigated?
Advanced
The compound’s lipophilicity and sensitivity to hydrolysis complicate purification. Strategies include:
- Chromatography : Use silica gel with low-polarity eluents (e.g., hexane:EtOAc 4:1) to minimize decomposition. Avoid aqueous solvents.
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields crystals suitable for XRD analysis, confirming spiro geometry .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or ring degradation .
How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced
The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids introduces aromatic moieties at position 3. However, steric hindrance from the spiro system slows kinetics; ligands like XPhos improve efficiency. Competing elimination (to form alkenes) is minimized by using mild bases (K₂CO₃) and low temperatures (50°C) .
What contradictions exist in reported spectral data for spirocyclic brominated compounds?
Advanced
Discrepancies in ¹³C NMR chemical shifts arise from solvent effects (CDCl₃ vs. DMSO-d₆) and conformational flexibility. For instance, C3 (bearing Br) may shift by 2–3 ppm depending on ring puckering. Mass spectral fragmentation patterns also vary with ionization methods: APCI-MS shows stronger molecular ion retention than EI-MS, critical for accurate quantification in biological matrices .
What computational methods predict the compound’s stability and interaction with biological targets?
Q. Advanced
- DFT (B3LYP/6-311G(d,p)) : Calculates bond dissociation energies (BDE) for C-Br (~65 kcal/mol), indicating susceptibility to nucleophilic attack.
- Molecular docking : The spirocore’s rigidity allows selective fitting into enzyme pockets (e.g., epoxide hydrolases). Simulations suggest hydrogen bonding between ether oxygens and catalytic residues (e.g., Tyr⁴⁵⁰ in sEH), aligning with experimental IC₅₀ values (~50 nM) .
How does stereochemistry at the spirocenter affect biological activity?
Advanced
Enantiomers exhibit divergent binding affinities. For example, (R)-3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane shows 10-fold higher inhibition of soluble epoxide hydrolase (sEH) than the (S)-form. Chiral HPLC (Chiralpak IA column, heptane:IPA 90:10) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
What analytical techniques quantify trace degradation products under physiological conditions?
Q. Advanced
- LC-MS/MS : Monitors hydrolysis to 3-(hydroxymethyl)-2,9-dioxaspiro[5.5]undecane (LOQ: 0.1 ng/mL).
- Accelerated stability studies : pH 7.4 buffer at 37°C reveals a half-life of ~8 hours, emphasizing the need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
